

# An In-depth Technical Guide to the Thermochemical Properties of Bromine Trifluoride

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## Compound of Interest

Compound Name: Bromine trifluoride

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This technical guide provides a comprehensive overview of the essential thermochemical data for **Bromine trifluoride** (BrF<sub>3</sub>). The information is tailored for researchers, scientists, and professionals in drug development who require precise thermodynamic values for modeling, reaction analysis, and safety assessments. This document summarizes key quantitative data in structured tables, outlines the experimental methodologies used for their determination, and presents a logical workflow for acquiring these properties.

## Thermochemical Data of Bromine Trifluoride

**Bromine trifluoride** (BrF<sub>3</sub>) is a highly reactive interhalogen compound used as a powerful fluorinating agent and an ionizing inorganic solvent, particularly in the processing of nuclear fuel.<sup>[1]</sup> Its thermochemical properties are critical for understanding its reactivity and for the safe handling and design of chemical processes. The data presented below are compiled from various sources, including the NIST Chemistry Webbook and other peer-reviewed literature.

Table 1: Standard Molar Thermochemical Properties of BrF<sub>3</sub> (Gas Phase)

Property	Symbol	Value	Units	Reference
Standard Enthalpy of Formation (298.15 K)	$\Delta_f H^\circ$	-255.60 $\pm$ 3.00	$\text{kJ}\cdot\text{mol}^{-1}$	[2]
Standard Molar Entropy (298.15 K)	$S^\circ$	292.5	$\text{J}\cdot\text{K}^{-1}\cdot\text{mol}^{-1}$	[3]
Heat Capacity (298.15 K)	$C_p$	67.35	$\text{J}\cdot\text{K}^{-1}\cdot\text{mol}^{-1}$	[2]
Integrated Heat Capacity (0 K to 298.15 K)	$H^\circ - H^\circ_0$	14.71	$\text{kJ}\cdot\text{mol}^{-1}$	[2]

Table 2: Molar Thermochemical Properties of BrF3 (Liquid Phase)

Property	Symbol	Value	Units	Reference
Standard Enthalpy of Formation (298.15 K)	$\Delta_f H^\circ$	-300.8	$\text{kJ}\cdot\text{mol}^{-1}$	[3]
Standard Molar Gibbs Energy of Formation (298.15 K)	$\Delta_f G^\circ$	-242.9	$\text{kJ}\cdot\text{mol}^{-1}$	[4]
Standard Molar Entropy (298.15 K)	$S^\circ$	178.2	$\text{J}\cdot\text{K}^{-1}\cdot\text{mol}^{-1}$	[3]
Molar Heat Capacity (298.15 K)	$C_p$	124.6	$\text{J}\cdot\text{K}^{-1}\cdot\text{mol}^{-1}$	[3][4]

Table 3: Phase Change and Other Thermodynamic Data for BrF<sub>3</sub>

Property	Symbol	Value	Units	Reference
Enthalpy of Vaporization	$\Delta_{\text{vap}}H$	42.68	$\text{kJ}\cdot\text{mol}^{-1}$	[4]
Enthalpy of Fusion	$\Delta_{\text{fus}}H$	12.03	$\text{kJ}\cdot\text{mol}^{-1}$	[4]
Boiling Point	$T_{\text{boil}}$	125.72 °C (398.87 K)	°C (K)	[1]
Melting Point	$T_{\text{fus}}$	8.77 °C (281.92 K)	°C (K)	[1]
Dipole Moment	$\mu$	1.19	D	[1][4]

## Experimental Protocols and Methodologies

The determination of the thermochemical properties listed above involves a combination of experimental techniques and theoretical calculations. While specific, detailed protocols from the original publications require direct access to those sources, the general methodologies are well-established.

### 2.1 Calorimetry (Enthalpy of Formation and Phase Changes)

- Principle: Calorimetry directly measures the heat transfer during a chemical reaction or physical process. For determining the enthalpy of formation ( $\Delta_f H^\circ$ ), reaction calorimetry is employed. The reaction of bromine and fluorine to form BrF<sub>3</sub> ( $\text{Br}_2(\text{l}) + 3\text{F}_2(\text{g}) \rightarrow 2\text{BrF}_3(\text{l})$ ) would be conducted in a reaction calorimeter. The heat evolved or absorbed is measured, allowing for the calculation of the enthalpy change.
- Methodology:
  - A precisely known amount of the reactant (e.g., liquid bromine) is placed in a reaction vessel within the calorimeter.

- The second reactant (e.g., fluorine gas) is introduced in a controlled manner to initiate the reaction.
- The temperature change of the calorimeter system is meticulously recorded.
- By knowing the heat capacity of the calorimeter (determined through calibration, often with electrical heating), the heat of the reaction is calculated.
- The standard enthalpy of formation is then derived from this data, applying corrections for temperature, pressure, and the states of the reactants and products.
- Enthalpy of Vaporization/Fusion: The enthalpies of phase changes ( $\Delta_{\text{vap}}H$  and  $\Delta_{\text{fus}}H$ ) are measured using techniques like Differential Scanning Calorimetry (DSC). A sample is heated at a constant rate, and the energy required to maintain this rate during the phase transition is measured, yielding the enthalpy value.<sup>[5]</sup>

## 2.2 Spectroscopic Measurements and Statistical Mechanics (Entropy and Heat Capacity)

- Principle: Standard molar entropy ( $S^\circ$ ) and heat capacity ( $C_p$ ) for the gaseous state can be calculated with high accuracy using statistical mechanics if the molecular structure and vibrational frequencies are known. These molecular parameters are determined experimentally using spectroscopic techniques.
- Methodology:
  - Spectroscopy: Infrared (IR) and Raman spectroscopy are used to determine the fundamental vibrational frequencies of the  $\text{BrF}_3$  molecule.<sup>[2]</sup> Microwave spectroscopy provides data on the rotational constants.<sup>[2]</sup>
  - Statistical Mechanics Calculation: The total entropy is calculated as the sum of translational, rotational, vibrational, and electronic contributions.
    - Translational Entropy: Calculated using the Sackur-Tetrode equation, which requires only the molecular mass and temperature.
    - Rotational Entropy: Calculated from the molecule's moments of inertia, which are derived from the rotational constants.

- Vibrational Entropy: Calculated by treating each vibrational mode as a quantum harmonic oscillator, using the frequencies obtained from IR/Raman spectra.
- Heat Capacity: The heat capacity ( $C_p$ ) is similarly calculated by summing the contributions from translational, rotational, and vibrational motions.

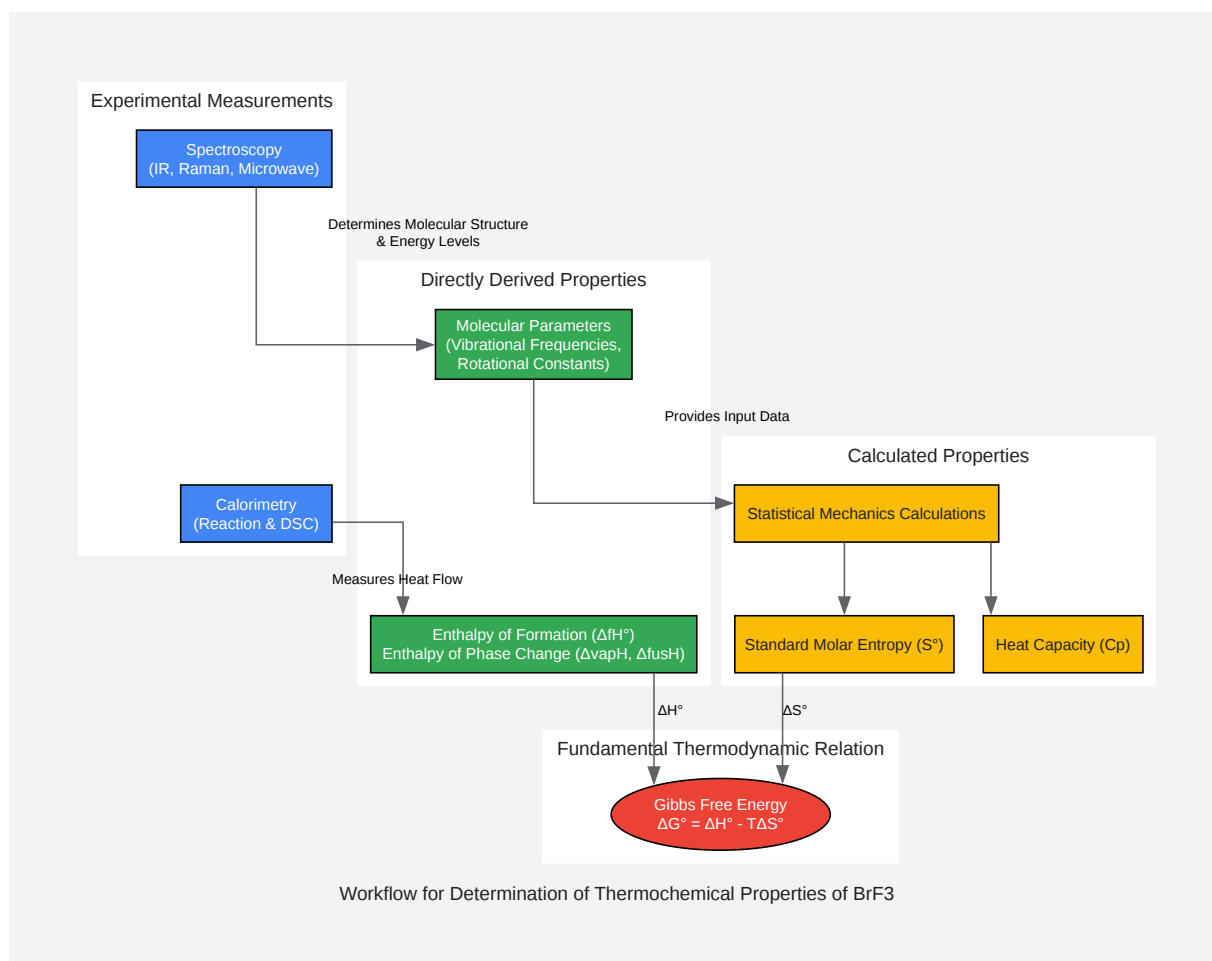
### 2.3 Shomate Equation (Heat Capacity as a Function of Temperature)

The NIST Chemistry Webbook provides coefficients for the Shomate equation, which is an empirical polynomial used to express the heat capacity of a substance as a function of temperature.<sup>[6][7]</sup> This allows for the calculation of thermochemical properties over a range of temperatures.

- Equation Form:  $C_p^\circ = A + Bt + Ct^2 + D \cdot t^3 + E/t^2$  (where  $t$  = temperature in Kelvin / 1000)
- The coefficients (A, B, C, D, E) are derived by fitting this equation to experimental heat capacity data.<sup>[6]</sup>

## Visualization of Thermochemical Data Workflow

The following diagram illustrates the logical workflow for the experimental and theoretical determination of the core thermochemical properties of a molecule like **Bromine trifluoride**.



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Caption: Logical workflow for obtaining thermochemical data for BrF<sub>3</sub>.

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